2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the ethoxy and nitro groups further enhances its chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the carboxamide group. The ethoxy and nitro groups are then added through nitration and etherification reactions, respectively. These reactions often require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various alkyl or aryl derivatives.
Scientific Research Applications
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzofuran core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Shares the benzofuran core but lacks the ethoxy and nitro groups.
2-Benzofurancarboxamide: Similar structure but without the additional functional groups.
Uniqueness
2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ethoxy and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
CAS No. |
173456-99-0 |
---|---|
Molecular Formula |
C18H15N3O6 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
3-[(2-ethoxy-5-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O6/c1-2-26-13-8-7-10(21(24)25)9-12(13)18(23)20-15-11-5-3-4-6-14(11)27-16(15)17(19)22/h3-9H,2H2,1H3,(H2,19,22)(H,20,23) |
InChI Key |
FEJBNDKKXQRLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.